molecular formula C20H22N2OS B2791596 N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049555-65-8

N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2791596
CAS No.: 1049555-65-8
M. Wt: 338.47
InChI Key: NHFZVYAVKALMKV-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical hybrid compound designed for research purposes, integrating key pharmacophoric elements into a single structure. This molecular scaffold features an indole ethylamine moiety, reminiscent of the endogenous monoamine alkaloid tryptamine, which is known for its diverse bioactivity and role as a scaffold in neuroactive compounds . The core structure is fused with a thiophene-substituted cyclopentane carboxamide, a motif identified in patented compounds investigated as Platelet Activating Factor Receptor (PAFR) antagonists . The PAF/PAFR signaling pathway is a well-known mediator in a spectrum of inflammatory processes, and its suppression via antagonists is a recognized therapeutic strategy for conditions such as ocular diseases (e.g., age-related macular degeneration), allergies, and inflammation-related disorders like non-alcoholic steatohepatitis (NASH) . The strategic incorporation of the thiophene ring, an electron-rich heteroaromatic system, can enhance the molecule's ability to form hydrogen bonds with biological enzymes, potentially improving its interaction with target proteins and modifying pharmacokinetic properties . Researchers can utilize this compound as a reference standard in assay development, for exploring structure-activity relationships (SAR) in medicinal chemistry programs, and for investigating the pathophysiological role of lipid mediators in immunological and inflammatory pathways. The product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-19(20(10-3-4-11-20)18-8-5-13-24-18)21-12-9-15-14-22-17-7-2-1-6-16(15)17/h1-2,5-8,13-14,22H,3-4,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFZVYAVKALMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole moiety, a thiophene ring, and a cyclopentanecarboxamide backbone. The chemical formula is C16H16N2OSC_{16}H_{16}N_{2}OS, with a molecular weight of approximately 284.376 g/mol. Its structure can be represented as follows:

  • IUPAC Name: this compound
  • SMILES: CC1=C(CCNC(=O)C2=CC=CS2)C2=CC=CC=C2N1

Anticancer Properties

Research has shown that derivatives of indole and thiophene compounds exhibit significant anticancer properties. In vitro studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Cancer Cell Proliferation:
    • The compound demonstrates potent antiproliferative effects against various cancer cell lines. For instance, a study reported that related indole derivatives had GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer cell lines, indicating strong inhibition of cell growth .
  • Mechanism of Action:
    • The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases (specifically caspases 3, 8, and 9), along with alterations in apoptotic markers such as Cytochrome C, Bax, and Bcl-2 levels . This multi-targeted approach suggests that it may inhibit key signaling pathways involved in cancer progression.
  • Targeting Kinases:
    • The compound has also been evaluated for its inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2). Inhibitory concentration values (IC50) for these targets have been reported in the range of 89 to 137 nM, showcasing its potential as a targeted therapeutic agent .

Table 1: Summary of Biological Activity

Activity TypeObservationsReference
Antiproliferative ActivityGI50 values between 0.95 µM - 1.50 µM
Apoptosis InductionIncreased caspase activity
EGFR InhibitionIC50 values: 89 - 137 nM
CDK2 InhibitionSignificant suppression observed

Case Studies

In one notable study, researchers synthesized a series of indole derivatives and tested their biological activities against various cancer cell lines. The most effective derivatives exhibited comparable potency to established chemotherapeutic agents like doxorubicin, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing indole, thiophene, or carboxamide moieties. Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Pharmacological Notes Reference
N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cyclopentane core, thiophen-2-yl, indole-ethyl carboxamide Pd-mediated cyclization (hypothesized) Unknown; hypothesized CNS activity via 5-HT receptors
EPT (N-(2-(1H-indol-3-yl)ethyl)-N-ethylpropan-1-amine) Ethylamine chain instead of carboxamide; lacks cyclopentane/thiophene Alkylation of tryptamine derivatives New Psychoactive Substance (NPS), serotonergic effects
(R)-2-(9H-fluoren-9-yl)-1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (2o) Fluorenyl group, pyridoindole scaffold, thiophene Enantioselective Pictet–Spengler reaction High enantiomeric excess (76% ee)
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl substituent; simple carboxamide linkage (no indole/cyclopentane) Acetonitrile reflux of acyl chloride Antibacterial/antifungal activity

Key Observations

The thiophene-2-yl group contributes π-π stacking interactions, contrasting with nitrophenyl (electron-withdrawing) or fluorenyl (bulky) groups in other analogs .

Synthetic Routes :

  • While direct synthesis data are unavailable, Pd-mediated cyclization (as in –3) is a plausible route for forming the cyclopentane-indole scaffold . This contrasts with EPT’s simpler alkylation or 2o’s enantioselective Pictet–Spengler reaction .

However, the carboxamide group may reduce blood-brain barrier permeability compared to amine-containing analogs. The absence of nitro or fluorenyl groups likely diminishes genotoxicity risks observed in nitrophenyl-thiophene carboxamides .

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic solvents enhance reactivity but may require rigorous drying).
  • Reaction monitoring via TLC or LC-MS to terminate steps at optimal yields (~70–85%) .

What spectroscopic and chromatographic methods are recommended for structural characterization?

Basic Research Question

  • 1H/13C NMR : Assign thiophene (δ 6.8–7.5 ppm) and indole (δ 7.1–7.8 ppm) protons, with cyclopentane carbons (δ 25–35 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., C21H21N2OS requires m/z 365.1312) .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (R-factor < 0.05) .
  • HPLC-PDA : Monitor purity with a C18 column (λ = 254 nm; retention time ~12–15 min) .

Data Contradiction Example : Discrepancies in NOESY cross-peaks may indicate conformational flexibility in the cyclopentane ring .

How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Advanced Research Question

  • Structure Validation : Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density maps to detect disorder .
  • Hydrogen Bond Analysis : Identify non-classical interactions (e.g., C–H⋯O/S) via Mercury software, which influence crystal packing and stability (e.g., S(6) ring motifs in ) .
  • Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for high-throughput phasing of challenging datasets .

Case Study : In structurally similar amides, dihedral angles between thiophene and aromatic rings (8–15°) correlate with bioactivity .

What strategies address discrepancies in reported biological activity data across studies?

Advanced Research Question

  • Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assays) .
  • Solubility Optimization : Employ co-solvents (DMSO ≤ 0.1%) or lipid-based carriers to mitigate false negatives in cell-based studies .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to confirm target engagement (e.g., indole-thiophene interactions with CYP51 in ) .

Example : Discrepancies in IC50 values may arise from differential protonation states in buffer systems .

How to design structure-activity relationship (SAR) studies to optimize bioactivity?

Advanced Research Question

  • Core Modifications : Replace thiophene with furan () or vary cyclopentane substituents (e.g., trifluoromethyl in ) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl group) and hydrophobic regions (cyclopentane/indole) .
  • Metabolic Stability : Introduce deuterium at labile C–H bonds (e.g., indole ethyl chain) to prolong half-life in microsomal assays .

Basic Research Question

  • Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (>150°C) and recommend storage at −20°C under argon .
  • Photostability : Protect from UV light (amber vials) due to thiophene’s photosensitivity .
  • Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .

How to validate target engagement in complex biological systems?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., KD < 1 μM for CYP51 in ) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates (ΔTm ≥ 2°C) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) to distinguish specific vs. nonspecific binding .

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